![molecular formula C14H12Cl2N4O2 B2573205 Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 537002-83-8](/img/structure/B2573205.png)
Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core with a 2,3-dichlorophenyl substituent at position 7, a methyl group at position 5, and a methyl ester at position 4. The dihydro configuration at the pyrimidine ring introduces partial saturation, which may influence reactivity and stability compared to fully aromatic analogues .
Propriétés
IUPAC Name |
methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O2/c1-7-10(13(21)22-2)12(20-14(19-7)17-6-18-20)8-4-3-5-9(15)11(8)16/h3-6,12H,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNNXCMDWWLWPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has been found to have significant inhibitory activitySimilar compounds have been found to target cdk2, a cyclin-dependent kinase involved in cell cycle regulation.
Mode of Action
It is suggested that it interacts with its targets, possibly inhibiting their function and leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells. This suggests that the compound may affect inflammatory pathways.
Analyse Biochimique
Biochemical Properties
Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, like other triazolopyrimidines, is capable of binding in the biological system with a variety of enzymes and receptors This interaction can influence the function of these biomolecules, altering the course of biochemical reactions
Activité Biologique
Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 537002-83-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 339.2 g/mol. The compound features a triazolo-pyrimidine core which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₂Cl₂N₄O₂ |
Molecular Weight | 339.2 g/mol |
CAS Number | 537002-83-8 |
Anticancer Activity
Recent studies have shown that compounds within the triazolo[1,5-a]pyrimidine class exhibit promising anticancer activity. For instance, a series of derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Notably:
- Compound H12 , a related triazolo derivative, demonstrated significant antiproliferative activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines with IC₅₀ values of 9.47 µM, 9.58 µM, and 13.1 µM respectively. This activity was attributed to the inhibition of the ERK signaling pathway and induction of apoptosis in cancer cells .
The mechanism of action often involves the interruption of critical cellular pathways such as apoptosis and cell cycle regulation. For example:
- Cell Cycle Arrest : Compounds have been reported to induce G2/M phase arrest in cancer cells by modulating cell cycle-related proteins .
Other Biological Activities
In addition to anticancer properties, triazolo-pyrimidine derivatives have shown:
- Antimicrobial Effects : Some studies indicate that related compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity : Certain derivatives have been evaluated for their cytotoxic effects on human cell lines with promising results indicating low toxicity towards non-cancerous cells while effectively targeting cancer cells .
Case Studies and Research Findings
A review of literature reveals that various derivatives of triazolo-pyrimidines have been synthesized with distinct substitutions leading to variations in biological activity:
- Synthesis and Evaluation : A study synthesized several derivatives and tested them against multiple cancer cell lines. The most active compounds showed IC₅₀ values significantly lower than traditional chemotherapeutics like 5-FU .
- Mechanistic Studies : Investigations into the mechanisms revealed that these compounds could inhibit tubulin polymerization and induce apoptosis through caspase activation pathways .
- In Vivo Studies : Although most studies are in vitro, preliminary in vivo studies suggest potential efficacy in animal models which warrants further investigation .
Applications De Recherche Scientifique
Anticancer Properties
One of the most promising applications of methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is its anticancer activity. Various studies have shown that derivatives of triazolo-pyrimidines exhibit significant cytotoxic effects against different cancer cell lines. For example:
- MCF-7 and MDA-MB-231 Cell Lines : Compounds related to this structure have been tested for antiproliferative activity against breast cancer cell lines with IC50 values indicating potent activity .
Antimicrobial Activity
In addition to anticancer properties, triazolo-pyrimidines have been investigated for their antimicrobial effects. Research suggests that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
Applications in Drug Development
The unique structural features of this compound render it a valuable scaffold for drug development. Its ability to interact with biological targets through diverse mechanisms makes it suitable for:
- Targeted Cancer Therapy : By modifying the side chains or substituents on the triazolo-pyrimidine core, researchers can enhance selectivity towards specific cancer types or improve pharmacokinetic properties.
- Biomarker Development : The compound's photophysical properties may allow it to be used as a biomarker in cellular imaging studies .
Case Study 1: Anticancer Activity Assessment
A study evaluated a series of triazolo-pyrimidine derivatives for their anticancer properties using the MTT assay on MCF-7 breast cancer cells. The derivatives exhibited varying degrees of cytotoxicity with some showing IC50 values as low as 14.5 µM compared to doxorubicin's IC50 of 40 µM . This indicates that modifications to the triazolo-pyrimidine structure can lead to enhanced anticancer potency.
Case Study 2: Synthesis and Characterization
Another research effort focused on synthesizing new derivatives of triazolo-pyrimidines using a one-pot three-component reaction. The resulting compounds were characterized using NMR and mass spectrometry to confirm their structures. Biological testing revealed promising antiproliferative activity against several cancer cell lines .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Electronic Effects
The target compound’s 2,3-dichlorophenyl substituent distinguishes it from structurally similar triazolopyrimidines. Key comparisons include:
- Electron-Withdrawing vs. This may influence reactivity in further functionalization or biological interactions.
- Ester vs. Nitrile/Carboxamide : The methyl ester at position 6 offers hydrolytic stability under neutral conditions compared to nitriles (e.g., ) or carboxamides (e.g., ), which may require specific conditions for activation.
Spectral and Analytical Data
While direct data for the target compound are unavailable, comparisons with analogues reveal trends:
- IR Spectroscopy : Ester carbonyl stretches typically appear at ~1666–1700 cm⁻¹ (e.g., ), whereas nitriles show sharp peaks at ~2200 cm⁻¹ .
- NMR Spectroscopy : The dihydro configuration in the target compound would display distinct proton signals for the saturated pyrimidine ring (e.g., 5.37 ppm for pyrimidine-H in ).
Q & A
Q. What are the established synthetic protocols for this compound, and how do reaction conditions influence yield?
The synthesis of triazolopyrimidine derivatives typically involves multicomponent condensation reactions. For example, ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate was synthesized using 3-amino-1,2,4-triazole, aldehydes, and β-keto esters in ethanol/water (1:1 v/v) with TMDP (trimethylenedipiperidine) as a catalyst at 120°C for 10 hours . Key variables affecting yield include solvent polarity (ethanol/water enhances solubility of intermediates), catalyst loading (TMDP at 10 mol%), and reaction temperature (higher temperatures accelerate cyclization but may promote side reactions). Recrystallization from ethanol/DMF is critical for purity .
Q. Which spectroscopic and crystallographic techniques are most effective in characterizing this compound?
Structural validation requires a combination of:
- H/C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., NH protons resonate at δ 10.89 ppm in CDCl for analogous compounds) .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 87.03° between triazolopyrimidine and chlorophenyl groups) and π-π stacking interactions (centroid distances of 3.63–3.88 Å) .
- Microanalysis : Validates elemental composition (C, H, N, S) within ±0.4% deviation .
Advanced Research Questions
Q. How can synthesis be optimized when facing catalyst toxicity or availability issues?
TMDP, while efficient, is highly toxic and regulated in some regions due to its use in illicit drug synthesis . Alternative strategies include:
- Solvent engineering : Replacing ethanol/water with DMF under microwave irradiation (323 K, 30 min) reduces reaction time and avoids volatile solvents .
- Catalyst substitution : Piperidine derivatives or Brønsted acids (e.g., p-TSA) can mimic TMDP’s dual acid-base catalytic role but require pH optimization .
Q. What computational strategies predict reaction pathways for novel triazolopyrimidine derivatives?
Quantum chemical calculations (e.g., DFT) and AI-driven reaction path searches are critical. For example:
- Reaction Mechanism Mapping : Transition state analysis identifies rate-limiting steps (e.g., cyclocondensation barriers) .
- Machine Learning : Trained on existing triazolopyrimidine datasets, models predict optimal substituent combinations for target properties (e.g., solubility, bioactivity) .
- COMSOL Multiphysics : Simulates heat/mass transfer in scaled-up reactions to avoid hotspots or incomplete mixing .
Q. How should contradictory spectral data between similar derivatives be resolved?
Discrepancies in NMR or crystallographic data often arise from substituent electronic effects. For example:
- Electron-withdrawing groups (e.g., -Cl, -CF) deshield adjacent protons, shifting H NMR peaks upfield .
- Crystal packing : Bulky substituents (e.g., benzylthio groups) disrupt π-π interactions, altering diffraction patterns . Resolution requires side-by-side comparison of derivatives under identical experimental conditions and validation via high-resolution mass spectrometry (HRMS).
Q. What methodologies assess the biological potential of this compound?
Given structural similarity to bioactive triazolopyrimidines (e.g., antiviral or anticancer agents), researchers employ:
- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease targets) at varying concentrations (IC determination) .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with protein active sites (e.g., binding affinity to SARS-CoV-2 M) .
- ADMET profiling : Predicts pharmacokinetics (e.g., logP for membrane permeability) using SwissADME or ADMETlab .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.